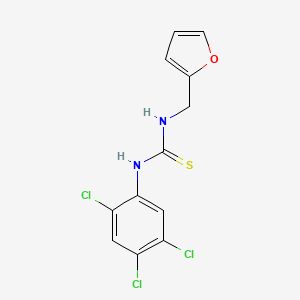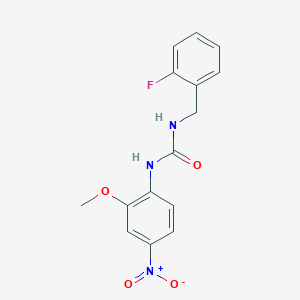![molecular formula C18H20N2O5 B4129692 1-(1,3-Benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4129692.png)
1-(1,3-Benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea
概要
説明
N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea is a synthetic organic compound that features a benzodioxole ring and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: The compound’s potential pharmacological properties are of interest for the development of new therapeutic agents, particularly in the areas of oncology and neurology.
Industry: It may find applications in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
- N-allyl-N’-(1,3-benzodioxol-5-yl)urea
- N-(3-chlorophenyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
Uniqueness
N-1,3-benzodioxol-5-yl-N’-[1-(3,4-dimethoxyphenyl)ethyl]urea is unique due to the presence of both the benzodioxole and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool for various applications in research and industry.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(12-4-6-14(22-2)16(8-12)23-3)19-18(21)20-13-5-7-15-17(9-13)25-10-24-15/h4-9,11H,10H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLASVMASSPKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(2-benzamido-3-phenylpropanoyl)amino]benzoate](/img/structure/B4129618.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(3-fluorophenyl)thiourea;hydrochloride](/img/structure/B4129621.png)
![ethyl 5-benzyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4129631.png)


![N-[4-(1H-PYRAZOL-1-YL)BENZYL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA](/img/structure/B4129662.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4129667.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4129668.png)
![N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4129672.png)

![2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4129681.png)
![4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B4129684.png)
![5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-1-amine](/img/structure/B4129699.png)
![2-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4129706.png)
